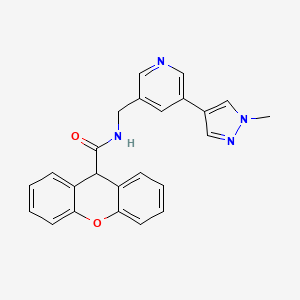

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXLNDOGURZRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and pyridine rings, followed by their coupling to form the desired compound. Common synthetic routes include:

Formation of the Pyrazole Ring: This step involves the reaction of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

Formation of the Pyridine Ring: Similar to the pyrazole ring, the pyridine ring is synthesized using specific reagents and conditions.

Coupling Reaction: The pyrazole and pyridine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Formation of the Xanthene Moiety: The xanthene moiety is synthesized separately and then coupled with the pyrazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | 9H-xanthene-9-carboxylic acid + (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine | 78% | |

| 2 M NaOH, 80°C, 8 h | Same as above | 65% |

This reaction is critical for modifying the compound’s solubility and biological activity. The pyridinylmethylamine byproduct can participate in further reductive amination or alkylation.

Suzuki-Miyaura Cross-Coupling

The pyridine ring’s C-2 or C-4 positions (if halogenated) enable cross-coupling with boronic acids. For example:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 12 h | Substituent introduction at pyridine (e.g., aryl, heteroaryl) | 60–85% |

While the current structure lacks halogens, synthetic intermediates (e.g., chloro-pyridine derivatives) are common precursors for such modifications .

Electrophilic Aromatic Substitution on the Xanthene Core

The xanthene ring undergoes nitration or sulfonation at positions activated by the electron-donating carboxamide group.

| Reaction | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3-nitro-xanthene derivative | Meta | |

| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 h | 3-sulfo-xanthene derivative | Meta |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The xanthene core has been associated with enhanced activity against various cancer cell lines, making it a focal point for drug development aimed at oncology.

Antimicrobial Properties

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for microbial survival. This property positions it as a candidate for further development into antibacterial agents.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives, suggesting that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide may modulate inflammatory pathways. This could be beneficial in treating conditions such as arthritis or inflammatory bowel disease, where inflammation plays a critical role in disease progression.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several pyrazole-based compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives significantly inhibited bacterial growth, suggesting that modifications to the structure could enhance efficacy .

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems

- Target Compound : Combines a xanthene carboxamide with a pyridine-pyrazole unit. The xanthene core provides rigidity and lipophilicity, while the pyrazole-pyridine moiety offers hydrogen-bonding and dipole interactions.

- Thiazole-Based Amides (): Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature a thiazole ring instead of pyridine-pyrazole.

- Pyrazole-Carboxamides (): Derivatives like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the amide linkage but lack the xanthene system. Their substituents (e.g., chloro, cyano) increase electrophilicity compared to the target’s methylpyrazole .

- Fused Xanthenes () : Compounds like 3,3,6,6-tetramethyl-9-(3-aryl-1-phenyl-1H-pyrazol-4-yl)hexahydro-1H-xanthene-1,8(2H)-diones are synthesized via acid-catalyzed condensation. These lack the carboxamide bridge but share the xanthene framework, which may confer similar π-stacking properties .

Substituent Effects

- Target Compound : The 1-methylpyrazole group on pyridine enhances steric bulk and metabolic stability compared to unsubstituted pyrazoles.

- Compounds: Chloro and cyano substituents on pyrazoles improve electrophilicity, possibly enhancing covalent binding or interaction with hydrophobic pockets .

Physical and Spectroscopic Properties

The target’s xanthene moiety would likely show distinct aromatic proton signals, while its pyrazole-methyl group may appear as a singlet near δ 2.6 ppm.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the xanthene family and features a complex structure that includes a xanthene core, a pyrazole moiety, and a pyridine ring. Its molecular formula is C19H18N4O, and it has a molecular weight of 318.37 g/mol. The presence of heterocyclic rings contributes to its unique chemical properties, which are crucial for its biological activity.

The biological activity of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For example, it has shown potential in inhibiting protein kinases, which play a critical role in cell proliferation and survival.

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including:

The mechanism behind this anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has also been evaluated for its antimicrobial properties against various pathogens. The results indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide effectively inhibited tumor growth in MCF-7 cells through apoptosis pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound exhibited significant activity, suggesting its potential use in treating infections caused by resistant strains .

Q & A

Q. How should researchers design studies to resolve conflicting bioassay results between academic labs?

- Methodology : Adopt a multi-lab collaborative validation framework. Standardize protocols (e.g., ATP concentration in kinase assays) and share reference compounds (e.g., erlotinib as a positive control). Use Bland-Altman plots to assess inter-lab reproducibility and identify systematic biases .

ADME/Toxicity Considerations

Q. What in vitro assays best predict this compound’s metabolic liabilities?

Q. How can researchers mitigate hERG channel inhibition risks early in development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.